molecular formula C19H19N5O5 B1147445 O6-Benzyl-N2,3-etheno Guanosine CAS No. 108060-84-0

O6-Benzyl-N2,3-etheno Guanosine

Cat. No.: B1147445
CAS No.: 108060-84-0
M. Wt: 397.4 g/mol
InChI Key: NVQPPRXKVSLORP-MEQMSXBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O6-Benzyl-N2,3-etheno Guanosine (O6-BEG) is a modified guanine nucleotide analog that has been used in a variety of scientific research applications. O6-BEG has been used to study the roles of DNA methylation in gene expression, epigenetic regulation, and transcriptional regulation. O6-BEG is also being investigated for its potential use in gene therapy, as it can be used to target and modify specific DNA sequences.

Scientific Research Applications

Nucleobase Protection in RNA Synthesis

An innovative protection concept for guanosine phosphoramidites, such as O6-Benzyl-N2,3-etheno Guanosine, has been developed for RNA solid-phase synthesis. This concept is advantageous for the synthesis of 2'-modified guanosine building blocks, providing a more efficient synthetic route compared to traditional methods. The new phosphoramidites are compatible with standard RNA synthesis and deprotection processes, offering high-quality tailored RNAs for applications in RNA biophysics, biochemistry, and biology (Jud & Micura, 2017).

Probing Hydrogen Bonding and Ion-Carbonyl Interactions

Solid-state 17O NMR spectroscopy has been used to study the 17O NMR tensors for the keto carbonyl oxygen (O6) of guanine in guanosine derivatives. This method has provided insights into hydrogen-bonded G-ribbons and G-quartets, revealing the sensitivity of the 17O chemical shift tensor and quadrupole coupling tensor to hydrogen bonding and ion-carbonyl interactions. These findings establish a basis for using solid-state 17O NMR as a probe in the study of ion binding in G-quadruplex DNA and ion channel proteins (Kwan, Mo, & Wu, 2007).

Interaction with DNA Repair Enzymes

Research has demonstrated the interaction of this compound derivatives with O6-alkylguanine-DNA alkyltransferase (alkyltransferase), a DNA repair enzyme that provides resistance to some cancer chemotherapeutic agents. Folate ester derivatives of these compounds have been synthesized and tested for their ability to inactivate human alkyltransferase, showing potential as a new class of alkyltransferase inactivators for enhancing therapy with alkylating agents (Javanmard et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for O6-Benzyl-N2,3-etheno Guanosine involves the protection of the guanosine molecule, followed by the introduction of the benzyl and etheno groups at the O6 and N2,3 positions, respectively. The final step involves deprotection of the molecule to obtain the desired product.", "Starting Materials": [ "Guanosine", "Benzyl chloride", "Ethylene oxide", "Triethylamine", "Dimethylformamide", "Methanol", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of guanosine - Guanosine is protected at the 5'-hydroxyl group using acetic anhydride and pyridine to obtain 5'-O-acetyl guanosine.", "Step 2: Protection of guanosine - 5'-O-acetyl guanosine is then protected at the 3'-hydroxyl group using dimethylformamide and triethylamine to obtain 3',5'-di-O-acetyl guanosine.", "Step 3: Introduction of benzyl group - 3',5'-di-O-acetyl guanosine is reacted with benzyl chloride in the presence of sodium bicarbonate and methanol to obtain 6-O-benzyl-3',5'-di-O-acetyl guanosine.", "Step 4: Introduction of etheno group - 6-O-benzyl-3',5'-di-O-acetyl guanosine is reacted with ethylene oxide in the presence of sodium chloride and water to obtain O6-Benzyl-N2,3-etheno guanosine.", "Step 5: Deprotection - O6-Benzyl-N2,3-etheno guanosine is deprotected using sodium bicarbonate and methanol to obtain the final product, O6-Benzyl-N2,3-etheno Guanosine." ] }

108060-84-0

Molecular Formula

C19H19N5O5

Molecular Weight

397.4 g/mol

IUPAC Name

(2R,3R,5R)-2-(hydroxymethyl)-5-(4-phenylmethoxyimidazo[2,1-b]purin-1-yl)oxolane-3,4-diol

InChI

InChI=1S/C19H19N5O5/c25-8-12-14(26)15(27)18(29-12)24-10-21-13-16(28-9-11-4-2-1-3-5-11)22-19-20-6-7-23(19)17(13)24/h1-7,10,12,14-15,18,25-27H,8-9H2/t12-,14+,15?,18-/m1/s1

InChI Key

NVQPPRXKVSLORP-MEQMSXBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4[C@H]5C([C@H]([C@H](O5)CO)O)O

SMILES

C1=CC=C(C=C1)COC2=NC3NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=NC=CN3C4=C2N=CN4C5C(C(C(O5)CO)O)O

synonyms

4-(Phenylmethoxy)-1-β-D-ribofuranosyl-1H-imidazo[2,1-b]purine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.